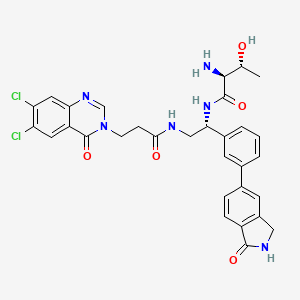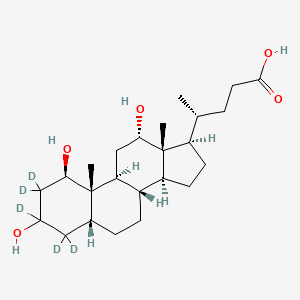
(Z)-Indirubin-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Indirubin-d4 is a deuterated form of indirubin, a naturally occurring isomer of indigo. Indirubin is known for its biological activity, particularly its role as an inhibitor of cyclin-dependent kinases. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of indirubin due to its enhanced stability and distinct mass spectrometric properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Indirubin-d4 typically involves the deuteration of indirubin. One common method is the catalytic hydrogenation of indirubin in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon and is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Indirubin-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indirubin-3’-oxime.
Reduction: Reduction reactions can convert it back to its leuco form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of indirubin, such as indirubin-3’-oxime and halogenated indirubin compounds. These derivatives are often used in further chemical and biological studies.
Applications De Recherche Scientifique
(Z)-Indirubin-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in mass spectrometry due to its distinct isotopic signature.
Biology: Studies on cell cycle regulation and apoptosis often utilize this compound to investigate the role of cyclin-dependent kinases.
Medicine: Research on cancer treatment explores its potential as a therapeutic agent due to its inhibitory effects on cell proliferation.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (Z)-Indirubin-d4 involves its interaction with cyclin-dependent kinases. By binding to the ATP-binding site of these kinases, it inhibits their activity, leading to cell cycle arrest and apoptosis. This mechanism is crucial in its potential therapeutic applications, particularly in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indirubin: The non-deuterated form, known for its biological activity.
Indigo: A structurally related compound with different biological properties.
Indirubin-3’-oxime: A derivative with enhanced inhibitory effects on cyclin-dependent kinases.
Uniqueness
(Z)-Indirubin-d4 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical chemistry.
Propriétés
Formule moléculaire |
C16H10N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
2-(4,5,6,7-tetradeuterio-2-hydroxy-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H/i1D,3D,5D,7D |
Clé InChI |
JNLNPCNGMHKCKO-DNZPNURCSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)O)C3=NC4=CC=CC=C4C3=O)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
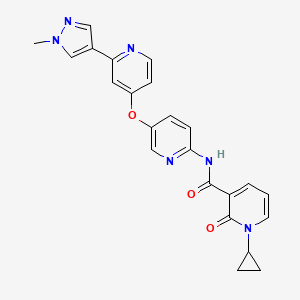
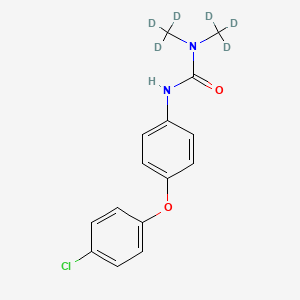
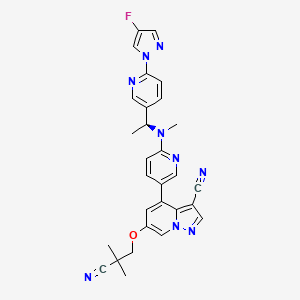
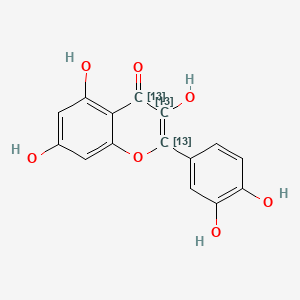
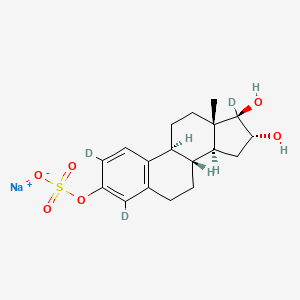
![(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide](/img/structure/B12413886.png)
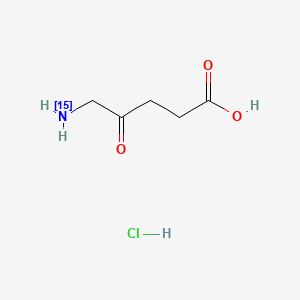


![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate](/img/structure/B12413905.png)
